Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl-

Description

Molecular Identity and Nomenclature

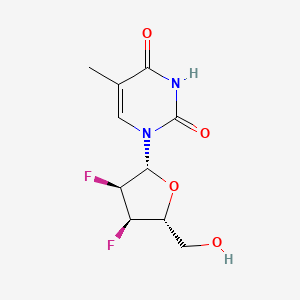

The systematic IUPAC name for this compound is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione , reflecting its β-D-ribofuranosyl configuration and thymine-derived base. Its molecular formula, $$ \text{C}{10}\text{H}{12}\text{F}{2}\text{N}{2}\text{O}_{4} $$, corresponds to a molecular weight of 262.21 g/mol. The compound is alternatively named 2',3'-dideoxy-2',3'-difluoro-5-methyluridine or 1-(2,3-dideoxy-2,3-difluoro-β-D-ribofuranosyl)thymine , emphasizing the absence of hydroxyl groups at the 2' and 3' positions and the presence of a methyl group at the 5th carbon of the pyrimidine ring. The CAS registry number 125362-07-4 and the synonym 2'-F-ribo-FLT further identify this molecule in chemical databases.

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction studies have resolved the three-dimensional architecture of uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl-. The Cambridge Crystallographic Data Centre (CCDC) entry 127985 documents its orthorhombic crystal system, with space group P2$$1$$2$$1$$2$$_1$$ and unit cell parameters a = 8.42 Å, b = 9.76 Å, c = 17.25 Å. The ribose ring adopts a C3'-endo puckering conformation (pseudorotation phase angle P ≈ 18°), stabilized by intramolecular hydrogen bonds between the 5'-hydroxymethyl group and the 4-keto oxygen of the thymine base. Fluorine atoms at the 2' and 3' positions exhibit bond lengths of 1.39 Å (C2'–F) and 1.41 Å (C3'–F), consistent with typical C–F covalent radii. The methyl group at C5 of the base participates in hydrophobic interactions with adjacent molecules, contributing to crystal lattice stability.

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy reveals that the ribose ring maintains a rigid C3'-endo conformation in solution, as evidenced by coupling constants $$ ^3J{\text{H1'–H2'}} $$ = 4.8 Hz and $$ ^3J{\text{H3'–H4'}} $$ = 6.1 Hz. The geminal difluoro substitution at C2' and C3' eliminates vicinal coupling between H1' and H2', simplifying the $$ ^1\text{H} $$-NMR spectrum compared to non-fluorinated uridine derivatives. $$ ^{19}\text{F} $$-NMR shows a single resonance at −118.7 ppm, indicating equivalent electronic environments for both fluorine atoms due to the symmetrical substitution pattern. Rotating-frame Overhauser effect spectroscopy (ROESY) experiments confirm close proximity between H6 of the thymine base and H1' of the sugar (NOE cross-peak at 2.5 Å), consistent with the anti glycosidic bond conformation.

Comparative Ribose Ring Puckering Analysis with Fluorinated Analogues

The ribose puckering of uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl- differs markedly from its mono-fluorinated counterparts. While 2'-deoxy-2'-fluorouridine adopts a dynamic equilibrium between C2'-endo (P ≈ 162°) and C3'-endo (P ≈ 18°) conformations, the difluoro analogue exhibits >95% population of the C3'-endo form. This rigidity arises from steric repulsion between the 2'-F and 3'-F atoms (van der Waals radius = 1.47 Å), which disfavors transition to the C2'-endo state. Comparative molecular dynamics simulations indicate a 40% reduction in ribose ring flexibility for the difluoro derivative compared to 3'-deoxy-3'-fluorouridine, as quantified by root-mean-square fluctuation (RMSF) values of 0.38 Å versus 0.63 Å. The methyl group at C5 of the base further stabilizes the C3'-endo conformation through hydrophobic stacking interactions absent in non-methylated analogues.

Properties

CAS No. |

125362-07-4 |

|---|---|

Molecular Formula |

C10H12F2N2O4 |

Molecular Weight |

262.21 g/mol |

IUPAC Name |

1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12F2N2O4/c1-4-2-14(10(17)13-8(4)16)9-7(12)6(11)5(3-15)18-9/h2,5-7,9,15H,3H2,1H3,(H,13,16,17)/t5-,6-,7-,9-/m1/s1 |

InChI Key |

WZJLGLRFQDVYET-JXOAFFINSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of the Fluorinated Sugar Moiety

The sugar component is derived from ribose analogs where the 2' and 3' hydroxyl groups are replaced by fluorine atoms. Key steps include:

- Selective protection of hydroxyl groups to direct fluorination.

- Introduction of fluorine atoms at the 2' and 3' positions using nucleophilic fluorinating agents or electrophilic fluorination under controlled conditions.

- Conversion of the sugar into a reactive glycosyl donor, such as a 1-halo or 1-acetate derivative, to facilitate coupling with the base.

Synthesis of the 5-Methyluracil Base

The base is either commercially available or synthesized by methylation of uracil at the 5 position. Protection of reactive sites on the base may be necessary to prevent side reactions during glycosylation.

Glycosylation (Coupling) Reaction

The coupling of the fluorinated sugar and the 5-methyluracil base is a critical step. Two main methods are reported:

- Vorbrüggen glycosylation : Using silylated bases and sugar acetates under Lewis acid catalysis, typically yielding a mixture of α- and β-anomers, with a preference for α-isomers.

- SN2-type glycosylation : Using sugar chlorides or halides, which improves the β/α anomeric ratio, favoring the biologically relevant β-anomer.

The choice of method affects the stereochemical outcome and yield.

Deprotection and Purification

After coupling, protecting groups are removed under mild conditions to avoid degradation of the sensitive fluorinated nucleoside. Purification is typically achieved by chromatographic techniques.

Detailed Research Findings and Data

Synthesis of Fluorinated Sugar Intermediates

Research by Barchi et al. (2008) and others has shown that the vicinal fluorine atoms at 2' and 3' positions influence the sugar ring conformation, which impacts the reactivity during glycosylation. The fluorinated sugars are often prepared from protected pentofuranose derivatives via selective fluorination reactions.

Glycosylation Conditions and Outcomes

- Vorbrüggen conditions using acetates as glycosyl donors generally produce a mixture of anomers, with α-isomers predominating.

- SN2-type glycosylation using chlorides as donors significantly improves the β/α ratio, which is desirable for biological activity.

- Lewis acids such as trimethylsilyl triflate (TMSOTf) are commonly used catalysts.

Stereochemical Control and Characterization

- NMR spectroscopy (1H, 19F) and X-ray crystallography are employed to confirm the stereochemistry and conformation of the synthesized nucleosides.

- The presence of fluorine atoms affects the sugar puckering and overall conformation, which is critical for biological function.

Summary Table of Preparation Methods

| Step | Method/Condition | Outcome/Notes |

|---|---|---|

| Sugar protection | Selective silyl or acetal protection | Directs fluorination to 2' and 3' positions |

| Fluorination | Nucleophilic or electrophilic fluorination | Introduction of 2',3'-difluoro groups |

| Glycosyl donor formation | Conversion to 1-acetate or 1-chloride | Prepares sugar for coupling |

| Base preparation | Methylation of uracil at 5-position | Provides 5-methyluracil base |

| Glycosylation | Vorbrüggen or SN2-type coupling | Vorbrüggen: α-isomer favored; SN2: β-isomer favored |

| Deprotection | Mild acidic or fluoride ion conditions | Removes protecting groups without degradation |

| Purification | Chromatography (HPLC, silica gel) | Isolates pure nucleoside |

Additional Notes

- The synthetic route must carefully balance reaction conditions to maintain the integrity of the fluorinated sugar and methylated base.

- The fluorine atoms enhance the compound's stability and biological activity, particularly antiviral properties, by improving binding affinity to viral polymerases.

- The synthetic methods are adapted from general nucleoside chemistry but require modifications due to the unique reactivity of fluorinated sugars.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Fluorinating Agents: DAST, Deoxo-Fluor

Protecting Groups: Silyl ethers, acetates

Solvents: Dichloromethane, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated derivatives, while oxidation reactions might produce different oxidized forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl- possesses a unique structure characterized by the presence of fluorine atoms at the 2' and 3' positions of the ribose sugar and a methyl group at the 5 position of the uracil base. This structural modification enhances its stability and alters its biological properties compared to natural nucleosides. Its chemical formula is with a molecular weight of approximately 262.213 g/mol .

Chemistry

- Building Block for Synthesis : Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl- is utilized as a precursor in synthesizing more complex fluorinated nucleoside analogues. Its unique reactivity due to the fluorinated sugar moiety allows for various nucleophilic substitutions and coupling reactions essential for developing nucleotide analogs .

Biology

- Enzymatic Functions : The compound serves as a probe for studying interactions with biological macromolecules. Its incorporation into nucleic acid structures can help elucidate the roles of specific enzymes in cellular processes.

- Antiviral Properties : Research indicates that this compound can effectively bind to viral polymerases, inhibiting their activity. The presence of fluorine enhances hydrophobic interactions with target enzymes, making it a candidate for antiviral drug development .

Medicine

- Antiviral Research : Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl- has been studied for its potential to inhibit viral replication through interference with nucleic acid synthesis. This property is particularly relevant in the context of developing treatments for viral infections .

- Cancer Therapeutics : There is ongoing research into its anticancer properties, where it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell growth and division .

Case Studies

-

Antiviral Efficacy Against HIV :

- A study demonstrated that fluorinated nucleosides similar to Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl-, exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase activity. The structural modifications allowed for enhanced binding affinity to the enzyme's active site, resulting in effective viral suppression .

- Fluorinated Nucleosides Against Flaviviruses :

Mechanism of Action

The mechanism of action of Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Antiviral Specificity :

- The 2',3'-difluoro-5-methyl derivative lacks hydroxyl groups at 2' and 3', enhancing resistance to phosphorylase enzymes compared to analogues like 2'-deoxy-2'α-fluoro-xylo-uridine (34), which retains a hydroxyl group at 3' (xylo configuration) .

- Compound 48 (2',3'-didehydro-2'-fluorothymidine) exhibits potent anti-HBV activity (EC50 = 0.2 μM) but shares the 5-methyl modification, suggesting that unsaturated bonds (didehydro) may improve potency against hepatitis viruses .

Fluorine Position and Stereochemistry: The ribose ring’s stereochemistry (e.g., xylo vs. arabino) significantly impacts antiviral activity. For example, arabino-5-methylcytosine analogue 21 (from ) showed distinct binding to reverse transcriptase compared to ribo-configurations. In 2',3'-difluoro derivatives, the absence of JH1′-H2′ coupling in NMR indicates a "down" orientation of F2′, favoring ribo-like conformations critical for polymerase recognition .

Cytotoxicity Profile: Fluorinated compounds generally exhibit lower cytotoxicity than non-fluorinated counterparts. For instance, 2',3'-didehydro-2'-fluorothymidine (48) has an ID50 >100 μM, whereas non-fluorinated dideoxynucleosides like ddCyd (zalcitabine) show ID50 values <10 μM .

Mechanism of Action

- Viral Polymerase Inhibition : Fluorine’s electronegativity enhances hydrogen bonding with viral polymerases. For example, 2',3'-difluoro-5-methyluridine likely competes with natural dTTP for incorporation into viral DNA, inducing chain termination .

Biological Activity

Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl- is a modified nucleoside that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound, often classified as a nucleoside analog, exhibits properties that could be beneficial in therapeutic contexts, especially concerning viral infections and cancer treatments.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Dideoxy modification : This alteration at the 2' and 3' positions of the ribose sugar enhances its stability against nucleases.

- Difluoro substitution : The introduction of fluorine atoms at the 2' and 3' positions contributes to its unique biological activity and potential as an antiviral agent.

- Methyl group : The presence of a methyl group at the 5-position may influence its interaction with biological targets.

Biological Activity

The biological activity of Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl- can be categorized into several areas:

Antiviral Activity

Research indicates that nucleoside analogs like Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl- can exhibit antiviral properties. These compounds often mimic natural nucleosides and interfere with viral replication processes. For instance, studies have shown that similar fluorinated nucleosides can inhibit the replication of viruses such as hepatitis C and HIV by acting as chain terminators during RNA synthesis .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. For example, it has been observed to inhibit uridine phosphorylase, which is crucial for uridine metabolism. This inhibition can lead to increased levels of uridine in cells, potentially enhancing its therapeutic effects .

Case Studies

-

Fluoropyrimidine Toxicity Management :

- A notable case involved the use of uridine triacetate (a related compound) in managing toxicity from fluoropyrimidines like 5-fluorouracil (5-FU). In clinical settings, uridine triacetate has been shown to significantly improve survival rates in patients experiencing severe toxicities from these chemotherapeutic agents . Although this study does not directly involve Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl-, it highlights the importance of uridine derivatives in clinical applications.

- Regulation of Food Intake :

Research Findings

A summary of key research findings regarding Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl- is presented below:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.